molecular formula C6H3ClF3N3O2 B2825132 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine CAS No. 111928-64-4

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B2825132
CAS No.: 111928-64-4
M. Wt: 241.55
InChI Key: GVUDDAXTJZAQQM-UHFFFAOYSA-N
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Description

6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine: is a chemical compound with the molecular formula C6H3ClF3N3O2 . It is characterized by the presence of a chloro group, a nitro group, and a trifluoromethyl group attached to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine typically involves the nitration of 6-chloro-5-(trifluoromethyl)pyridin-2-amine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product .

Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block in organic synthesis .

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a precursor for the synthesis of pharmaceutical agents .

Industry: In the agrochemical industry, this compound is used in the development of herbicides and pesticides. Its trifluoromethyl group imparts stability and enhances the biological activity of the resulting products .

Comparison with Similar Compounds

  • 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
  • 2-Chloro-5-(trifluoromethyl)pyridine
  • 6-Chloro-5-nitro-2-(trifluoromethyl)pyridine

Comparison: 6-Chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both a nitro group and a trifluoromethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to its analogs. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it more effective in various applications .

Properties

IUPAC Name

6-chloro-3-nitro-5-(trifluoromethyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3N3O2/c7-4-2(6(8,9)10)1-3(13(14)15)5(11)12-4/h1H,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVUDDAXTJZAQQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1[N+](=O)[O-])N)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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